molecular formula C4H8Cl2 B1581248 1,2-Dichloro-2-methylpropane CAS No. 594-37-6

1,2-Dichloro-2-methylpropane

Cat. No. B1581248
CAS RN: 594-37-6
M. Wt: 127.01 g/mol
InChI Key: JVHKSSIDGAUKGK-UHFFFAOYSA-N
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Description

1,2-Dichloro-2-methylpropane is a chemical compound with the formula C4H8Cl2. It is also known by other names such as 1,2-Dichloroisobutane and Isobutylene dichloride .


Molecular Structure Analysis

The molecular structure of 1,2-Dichloro-2-methylpropane includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 13 bonds, including 5 non-H bonds . The 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

1,2-Dichloro-2-methylpropane has a molecular weight of 127.012 . It has a boiling point of 380 ± 1 K and a density of 1.095 g/mL at 25 °C . The refractive index is 1.437 .

Scientific Research Applications

Vibrational Analysis

1,2-Dichloro-2-methylpropane has been studied for its vibrational properties using liquid-state IR and Raman spectra, as well as solid-state IR spectra. These studies, which focus on carbon-halogen stretching bands, contribute to the understanding of the compound's molecular behavior in different states (Crowder & Richardson, 1982).

Internal Rotation Study

Research on internal rotation in 1,2-dichloro-2-methylpropane includes measurements in gaseous, liquid, and solid states, as well as in various solutions. The findings aid in determining equilibrium molecular forms of rotational isomers and their stability in different states (Hayashi et al., 1957).

Crystal Structure Analysis

Studies have investigated the physical properties and crystal structure of related compounds like 1,1,1,2-Tetrachloro-2-methylpropane, which is closely related to 1,2-dichloro-2-methylpropane. These studies examine aspects like molecular rotation and crystal transitions at different temperatures (Koide et al., 1956).

Conformational Analysis

Conformational analysis of 1,2-dichloro-2-methylpropane and other dichloroalkanes has been carried out using molecular mechanics calculations, providing insights into the conformational behavior of these compounds (Crowder, 1989).

NMR Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to investigate rotational isomerism in 1,2-dichloro-2-methylpropane, providing data on energy differences between rotamers and the effects of different solvents (Heatley & Allen, 1969).

Microwave and Far Infra-red Absorption Studies

Research on the microwave and far infra-red absorption spectra of 1,2-dichloro-2-methylpropane sheds light on the librational and relaxational modes of absorption in dipolar liquids, contributing to the understanding of molecular dynamics (Larkin & Evans, 1974).

Chemical Reactions Involving 1,2-Dichloro-2-methylpropane

Studies also explore the reactions of 1,2-dichloro-2-methylpropane with other compounds, such as its addition to thiophosgene in the presence of catalysts (Nilsson, 1974).

Magnetic Resonance in Solid State

Proton magnetic resonance absorption measurements of 1,2-dichloro-2-methylpropane have provided insights into molecular motion within crystal lattices at different temperatures (Koide & Oda, 1967).

Safety And Hazards

1,2-Dichloro-2-methylpropane is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It is also harmful to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1,2-dichloro-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2/c1-4(2,6)3-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPNDCHKFIHPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870661
Record name 1,2-Dichloro-2-methylpropane
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Molecular Weight

127.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-2-methylpropane

CAS RN

594-37-6, 27177-44-2
Record name 1,2-Dichloro-2-methylpropane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, dichloro-2-methyl-
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Record name 1,2-DICHLORO-2-METHYLPROPANE
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Record name 1,2-Dichloro-2-methylpropane
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Record name 1,2-dichloro-2-methylpropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
212
Citations
JM Hersh - 1935 - search.proquest.com
A bstractA STUDY OF THE HYDROLYSIS OF1, 2-DICHL0R0-2-METHYIPE0PÂIÎEA ThesisSubmitted to the F acu lty o fPurdue U n iversitybyM, Hershin partial fu lf il lm ent of the …
Number of citations: 2 search.proquest.com
M Hayashi, I Ichishima, T Shimanouchi… - Spectrochimica Acta, 1957 - Elsevier
Infra-red spectra of 1:2-dichloro-2-methylpropane have been measured in the gaseous, liquid, and solid states and in various solutions. Raman spectra of this substance have been …
Number of citations: 11 www.sciencedirect.com
LF Hatch, JJ Russ, LB Gordon - Journal of the American Chemical …, 1947 - ACS Publications
A new acidimetric method of general appli-cability has been developed for the determination of secondary aliphatic amines in the presence of primary amines and ammonia. The …
Number of citations: 17 pubs.acs.org
GA Crowder, MT Richardson - Journal of Molecular Structure, 1982 - Elsevier
Liquid-state IR and Raman spectra and solid-state IR spectra have been obtained for 1,2-dichloro-2-methylpropane and l,2-dibromo-2-methylpropane. Carbon-halogen stretching …
Number of citations: 7 www.sciencedirect.com
JM Hersh, RE Nelson - Journal of the American Chemical Society, 1936 - ACS Publications
The ready production of this material has made it desirable to study the possibility of its conversion into more desirable derivatives, such as isobutyraldehyde. The first study of this …
Number of citations: 2 pubs.acs.org
AO Rogers - 1935 - search.proquest.com
A. The Preparation of 1, 2, 3-Tr ichloro-2-me thylpropane. The Photochem ical Chlorination of 2-Chloro-2-methylpropane and some Related Compounds. The only previous description …
Number of citations: 2 search.proquest.com
P Ballinger, PBD de la Mare - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… case in the present example, and this can be supported by the experimental evidence that addition to this olefinic substance of hydrogen chloride gives 1 : 2-dichloro-2-methylpropane,* …
Number of citations: 11 pubs.rsc.org
CE Sparks, RE Nelson - Journal of the American Chemical …, 1936 - ACS Publications
Quebrachite was found in the stems of Ilaplo-phyton cimicidum to the extent of approximately 0.7%. A method for its preparation is given, and new and revised physical data are …
Number of citations: 4 pubs.acs.org
CY Chou, YP Lee - The Journal of Chemical Physics, 2016 - pubs.aip.org
The addition reactions of chlorine atom with isobutene (iC 4 H 8) in solid para-hydrogen (pH 2) were investigated with infrared (IR) absorption spectra. When a pH 2 matrix containing Cl …
Number of citations: 5 pubs.aip.org
AO Rogers, RE Nelson - Journal of the American Chemical …, 1936 - ACS Publications
Conclusions When diamyl mercury was treated with sodium and the product of the reactioncarbonated, yields as high as 40-50% of butylmalonic acid were obtained. Diethyl mercury …
Number of citations: 8 pubs.acs.org

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